7-(2,5-DIMETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
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Overview
Description
7-(2,5-DIMETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinoline core structure with methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-DIMETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclohexanone derivatives. The key steps may involve:
Condensation Reactions: Formation of the quinoline core through condensation of aniline derivatives with cyclohexanone.
Methoxylation: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Cyclization: Formation of the octahydroquinoline structure through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-DIMETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
7-(2,5-DIMETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting neurological disorders.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction Pathways: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core structure but different substituents.
Methoxyphenyl Compounds: Molecules with methoxy groups on phenyl rings, such as 2,5-dimethoxyphenethylamine.
Uniqueness
7-(2,5-DIMETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific combination of methoxyphenyl substituents and the octahydroquinoline core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-16-6-4-5-14(9-16)19-13-23(27)25-20-10-15(11-21(26)24(19)20)18-12-17(29-2)7-8-22(18)30-3/h4-9,12,15,19H,10-11,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFDNOADHKVFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)OC)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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